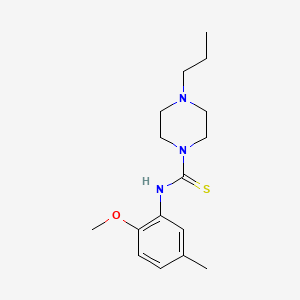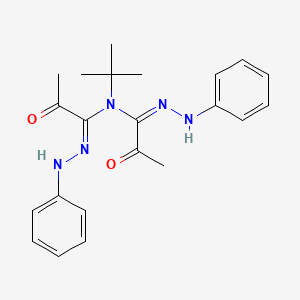![molecular formula C16H12Cl2N2O4 B5718788 N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide, also known as BDDA, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of imidamide compounds and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is not fully understood, but it is believed to act through multiple pathways. N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the reduction of inflammation.
Biochemical and Physiological Effects:
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide inhibits the activity of HDACs and NF-κB, leading to the activation of tumor suppressor genes and the inhibition of oncogenes, as well as the reduction of pro-inflammatory cytokines. In vivo studies have shown that N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has neuroprotective effects and improves cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has shown promising results in various studies and has potential therapeutic applications. However, N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, more studies are needed to determine its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the research on N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide. One potential direction is to study its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine its mechanism of action and pharmacological properties. In addition, more studies are needed to determine its toxicity and safety profile. N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide can also be modified to improve its pharmacological properties and increase its potency. Overall, N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide has shown promising results in various studies and has potential as a therapeutic agent for various diseases.
Métodos De Síntesis
N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is synthesized by the reaction of 3,4-dichloroaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and then with ethylenediamine to obtain N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide. The synthesis method of N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-11-3-1-9(5-12(11)18)6-15(19)20-24-16(21)10-2-4-13-14(7-10)23-8-22-13/h1-5,7H,6,8H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQPUJILOJCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(CC3=CC(=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/CC3=CC(=C(C=C3)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[1-Amino-2-(3,4-dichlorophenyl)ethylidene]amino 2H-1,3-benzodioxole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)



![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)

![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)